2-Octadecanamidoethyl phosphocholine
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Overview
Description
2-Octadecanamidoethyl phosphocholine is a synthetic phospholipid compound It is composed of an octadecanamide group linked to an ethyl phosphocholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octadecanamidoethyl phosphocholine typically involves the following steps:
Preparation of Octadecanamide: Octadecanoic acid is reacted with ammonia or an amine to form octadecanamide.
Formation of Ethyl Phosphocholine: Ethanolamine is phosphorylated using phosphorus oxychloride to produce ethyl phosphocholine.
Coupling Reaction: The octadecanamide is then coupled with ethyl phosphocholine using a coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Octadecanamidoethyl phosphocholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phosphocholine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted phosphocholine derivatives.
Scientific Research Applications
2-Octadecanamidoethyl phosphocholine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying phospholipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for potential use in drug delivery systems and as a component of liposomal formulations.
Industry: Utilized in the development of biocompatible materials and surfactants.
Mechanism of Action
The mechanism of action of 2-Octadecanamidoethyl phosphocholine involves its integration into lipid bilayers, where it can influence membrane fluidity and permeability. The compound interacts with various molecular targets, including membrane proteins and enzymes, affecting cellular processes such as signal transduction and membrane transport.
Comparison with Similar Compounds
Similar Compounds
Phosphatidylcholine: A major component of cell membranes, similar in structure but with different fatty acid chains.
Sphingomyelin: Another phospholipid found in cell membranes, differing in the sphingosine backbone.
Platelet-activating factor: An ether analogue of phosphatidylcholine with unique biological properties.
Uniqueness
2-Octadecanamidoethyl phosphocholine is unique due to its specific amide linkage and the presence of an octadecanamide group, which imparts distinct physicochemical properties compared to other phospholipids. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
82755-92-8 |
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Molecular Formula |
C25H53N2O5P |
Molecular Weight |
492.7 g/mol |
IUPAC Name |
2-(octadecanoylamino)ethyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C25H53N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(28)26-21-23-31-33(29,30)32-24-22-27(2,3)4/h5-24H2,1-4H3,(H-,26,28,29,30) |
InChI Key |
YUPOCVFDWNKTCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCOP(=O)([O-])OCC[N+](C)(C)C |
Origin of Product |
United States |
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